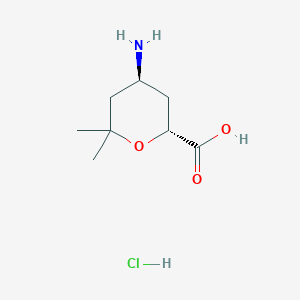

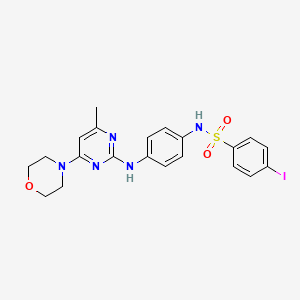

![molecular formula C15H11N3O3S B2778909 N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide CAS No. 851988-52-8](/img/structure/B2778909.png)

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide” is a chemical compound. It is related to the [1,3]-dioxolo[4,5-f][1,3]benzothiazol-6-amine family . The compound is associated with fluorescence properties .

Synthesis Analysis

The synthesis of related compounds often starts with commercially available reactants . The core unit can be prepared in a simple manner. Then, the phenyl ring can be derivatized through lithiation, and their photophysical properties can be adjusted as needed .Applications De Recherche Scientifique

Antioxidant and Anticonvulsant Activities

Research has shown that benzothiazole and benzoxazole derivatives possess significant antioxidant and anticonvulsant activities. For example, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated them for their antioxidant properties. Many of these compounds were found to possess moderate to significant radical scavenging activity, suggesting their potential as templates for developing new biologically active compounds (Ahmad et al., 2012). Furthermore, Liu et al. (2014) synthesized a series of 7-alkoxy[1,2,4]triazolo[3,4-b]benzothiazol-3(2H)-ones and found that some derivatives showed high anticonvulsant activity with low neurotoxicity, indicating the importance of the benzothiazole scaffold in the design of new anticonvulsant agents (Liu et al., 2014).

Anti-inflammatory and Analgesic Agents

Benzoxazolone and benzothiazolone derivatives have been utilized as templates to develop anti-inflammatory and analgesic agents. Abdelazeem et al. (2015) designed bivalent ligands based on these heterocycles and found that several compounds exhibited significant in vitro anti-inflammatory activity and in vivo anti-inflammatory and antinociceptive effects, comparable to those of indomethacin and ketorolac. These findings underscore the therapeutic potential of benzoxazolone and benzothiazolone scaffolds in the development of new anti-inflammatory and analgesic drugs (Abdelazeem et al., 2015).

Anticancer and Antimicrobial Activities

Compounds based on benzothiazole, benzoxazole, and related heterocycles have been explored for their anticancer and antimicrobial properties. Bekircan et al. (2005) reported the synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines, demonstrating moderate anti-proliferation potential and high antioxidant activity, suggesting their use as anticancer and antioxidant agents (Bekircan et al., 2005). Additionally, Yalcin et al. (1992) synthesized a series of substituted benzoxazoles, oxazolo(4,5-b)pyridines, benzothiazoles, and benzimidazoles, which exhibited significant antimicrobial activities against various pathogens, highlighting their potential as antimicrobial agents (Yalcin et al., 1992).

Anti-arthritic Activity

The anti-arthritic potential of benzothiazine and pyrazole derivatives has also been investigated. Shabbir et al. (2014) studied the anti-arthritic effect of a 2,4-dihydroxyphenyl derivative in a rat model and found significant immunomodulatory and anti-inflammatory effects, suggesting the compound's efficacy in treating arthritis (Shabbir et al., 2014).

Mécanisme D'action

Target of Action

The primary target of N’-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)benzohydrazide, also known as SMR000237462 or HMS2251G22, is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound interacts with the GABA A receptor, leading to changes in the receptor’s function

Biochemical Pathways

The compound’s interaction with the GABA A receptor affects the GABAergic neurotransmission pathway . This pathway is involved in a variety of neurological processes, including the regulation of neuronal excitability and the modulation of certain aspects of cognition, mood, and sleep.

Pharmacokinetics

Its effectiveness in preclinical seizure models suggests that it has sufficient bioavailability

Result of Action

The compound’s interaction with the GABA A receptor leads to changes in neuronal excitability . This can result in a variety of molecular and cellular effects, including potential anticonvulsant activity .

Propriétés

IUPAC Name |

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c19-14(9-4-2-1-3-5-9)17-18-15-16-10-6-11-12(21-8-20-11)7-13(10)22-15/h1-7H,8H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDIAYXLYNORGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

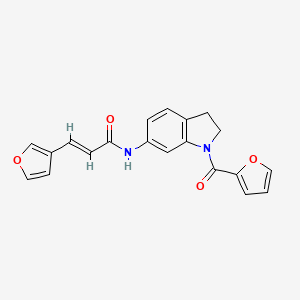

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778827.png)

![N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778830.png)

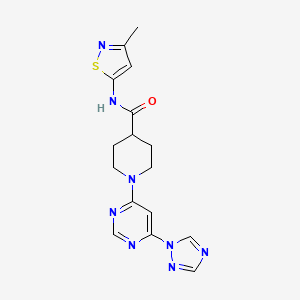

![8-(2-((4-ethylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778833.png)

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2778835.png)

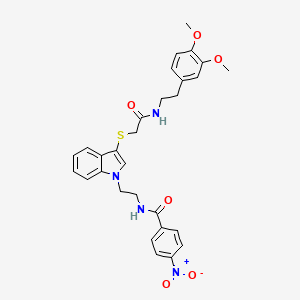

![4-[(Diethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B2778838.png)

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2778842.png)

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid](/img/structure/B2778844.png)